molecular formula C23H27ClN2O6 B4206731 2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid

2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid

Cat. No.: B4206731
M. Wt: 462.9 g/mol
InChI Key: NSLOUCXMYMPJGU-UHFFFAOYSA-N
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Description

2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, a chlorobenzaldehyde group, and an oxalic acid component. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The chlorobenzaldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The oxalic acid component may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzaldehyde group, in particular, enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)propoxy]-5-chlorobenzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2.C2H2O4/c22-20-7-8-21(19(15-20)17-25)26-14-4-9-23-10-12-24(13-11-23)16-18-5-2-1-3-6-18;3-1(4)2(5)6/h1-3,5-8,15,17H,4,9-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOUCXMYMPJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=C(C=C(C=C2)Cl)C=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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